trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester

Asymmetric synthesis Process chemistry JAK inhibitor intermediates

trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester (CAS 374794-75-9), also referred to as tert-butyl (3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate, is a chiral N-Boc-protected 3-hydroxy-4-methylpiperidine derivative with molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29 g/mol. The compound bears a trans relationship between the 3-hydroxyl and 4-methyl substituents on the piperidine ring, with the (3S,4R) absolute configuration confirmed in the primary literature.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 374794-75-9
Cat. No. B1457071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester
CAS374794-75-9
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1CCN(CC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
InChIKeyADHBFIMXBSFQLJ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade trans-3-Hydroxy-4-methylpiperidine-1-carboxylic Acid tert-Butyl Ester (CAS 374794-75-9): Core Identity and Structural Context


trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester (CAS 374794-75-9), also referred to as tert-butyl (3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate, is a chiral N-Boc-protected 3-hydroxy-4-methylpiperidine derivative with molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29 g/mol . The compound bears a trans relationship between the 3-hydroxyl and 4-methyl substituents on the piperidine ring, with the (3S,4R) absolute configuration confirmed in the primary literature [1]. Its predicted physicochemical properties include a boiling point of 301.4±35.0 °C and density of 1.067±0.06 g/cm³ . This stereodefined scaffold serves as a key chiral intermediate in the asymmetric total synthesis of the JAK3 inhibitor tofacitinib (CP-690,550), a marketed immunosuppressant for rheumatoid arthritis and other autoimmune indications [1].

Why Generic Substitution of CAS 374794-75-9 Fails: The Stereochemical and Synthetic-Step Cost of Using Closest Analogs


Generic substitution within the N-Boc-3-hydroxy-4-methylpiperidine family is undermined by two orthogonal dimensions of differentiation that cannot be resolved by simple structural analogy. First, the trans (3S,4R) configuration of CAS 374794-75-9 is stereoelectronically matched to the pharmacophoric piperidine unit of tofacitinib; the cis diastereomer (3R,4R, CAS 955028-75-8) or the enantiomeric trans form (3R,4S) would furnish the incorrect absolute configuration at the final drug substance, rendering the resulting diastereomer biologically inactive [1]. Second, the published synthetic route yielding this specific stereoisomer requires only 3 steps from (5S)-5-hydroxypiperidin-2-one without epimerization, whereas prior routes to analogous trans-3,4-disubstituted piperidine intermediates demanded 5 or more steps and were plagued by epimerization at the C-3 stereocenter [1]. These two factors—absolute stereochemical fidelity and synthetic step economy—create an insurmountable barrier to casual substitution by any in-class analog lacking the identical (3S,4R) configuration and equivalent synthetic accessibility.

Quantitative Differentiation Evidence for CAS 374794-75-9 Versus Its Closest Structural and Functional Analogs


Synthetic Step Count: 3 Steps to the Key Chiral Precursor 6b Versus ≥5 Steps for Prior Art Analogues

The stereoselective synthesis of tert-butyl (3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate (6b) from (5S)-5-hydroxypiperidin-2-one was accomplished in a 3-step sequence with no epimerization, as reported by Maricán et al. (2013) [1]. In contrast, the same manuscript explicitly states that previously described routes to analogous trans-3-hydroxy-4-methylpiperidine intermediates required 5 or more synthetic steps and were susceptible to epimerization at the C-3 center [1]. This represents a minimum 40% reduction in synthetic step count (3 vs. ≥5 steps), directly translating to reduced reagent consumption, shorter cycle time, and lower cumulative process-mass intensity for procurement at scale.

Asymmetric synthesis Process chemistry JAK inhibitor intermediates

Epimerization Control: Zero Detectable C-3 Epimerization Versus Epimerization-Prone Prior Routes

The Maricán et al. (2013) route to compound 6b proceeds entirely without epimerization at the C-3 stereocenter, as explicitly stated in the publication [1]. The optical rotation of isolated 6b was measured as [α]D = +4.0 (c 1.0, EtOAc), and the compound was obtained as a colorless crystalline solid with a melting point of 96–97 °C, consistent with a single diastereomer [1]. Prior reported routes to structurally analogous trans-3-hydroxy-4-substituted piperidine intermediates were noted to suffer from epimerization during key transformations [1]. Epimerization erodes diastereomeric purity and necessitates costly chromatographic or crystallization-based purification, adding process burden and reducing effective yield.

Stereochemical integrity Diastereomeric purity Chiral intermediate quality

Stereochemical Configuration Match: trans-(3S,4R) Yields Active Tofacitinib; cis-(3R,4R) Yields an Inactive Diastereomer

The absolute configuration of CAS 374794-75-9 is established as trans-(3S,4R) based on its IUPAC name tert-butyl (3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate and the canonical SMILES C[C@@H]1CCN(C(=O)OC(C)(C)C)C[C@H]1O . The closest stereochemical analog, cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (CAS 955028-75-8), bears the (3R,4R) configuration with SMILES C[C@H]1CCN(C(=O)OC(C)(C)C)C[C@H]1O . The trans-(3S,4R) configuration is the direct precursor to the 4-methylpiperidin-3-amine substructure of tofacitinib, which possesses (3R,4R) absolute configuration at the piperidine ring in the final API [1]. Use of the cis-(3R,4R) diastereomer would generate the enantiomeric piperidine scaffold, producing a diastereomer of tofacitinib that is not the approved active pharmaceutical ingredient and would fail identity and potency specifications [1].

Stereochemistry–activity relationship Diastereomer differentiation JAK3 inhibitor

Application-Specific Intermediate: Tofacitinib (JAK3) Versus Ibrutinib (BTK) Intermediate Differentiation

CAS 374794-75-9 is the validated chiral precursor for the JAK3 inhibitor tofacitinib, with its synthetic route from (5S)-5-hydroxypiperidin-2-one yielding 6b in 62% isolated yield for the key methylation step and contributing to a 9.5% overall yield over 10 steps to the final API [1]. In contrast, (S)-N-Boc-3-hydroxypiperidine (CAS 85275-45-2), while also a Boc-protected 3-hydroxypiperidine, serves as the key chiral intermediate for ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and lacks the 4-methyl substituent critical for tofacitinib's piperidine substitution pattern [2]. The 4-methyl group is not a minor structural variation; it is essential for the JAK3 binding pharmacophore, and its absence precludes functional interchangeability between these two commercially important intermediates.

Drug-specific intermediate JAK3 vs. BTK Sourcing precision

Protecting Group Strategy: Boc Protection Enables Orthogonal Deprotection Versus N-Benzyl Analogues

The N-Boc protecting group in CAS 374794-75-9 enables chemoselective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) that are orthogonal to other functional groups present in downstream tofacitinib intermediates [1]. In an alternative tofacitinib route published by Srishylam et al. (2018), the key piperidine intermediate 14 was generated from an N-benzyl-protected precursor, requiring hydrogenolytic debenzylation (H₂, Pd/C) which carries inherent safety and selectivity risks at scale [2]. The Boc group's clean, catalytic hydrogenolysis-free removal profile provides a distinct process safety advantage and simplifies the purification of the deprotected piperidine, as residual palladium contamination is eliminated from the process stream.

Protecting group strategy Orthogonal deprotection Process scalability

High-Value Application Scenarios for CAS 374794-75-9 Based on Verified Differentiation Evidence


GMP Tofacitinib Intermediate Supply: 3-Step Stereoselective Route with Zero Epimerization for Regulated API Manufacturing

Procurement teams sourcing the key piperidine intermediate for tofacitinib citrate API manufacturing should prioritize CAS 374794-75-9. The published 3-step route from (5S)-5-hydroxypiperidin-2-one delivers the intermediate without epimerization, whereas prior art routes to analogous trans-3,4-disubstituted piperidines demanded ≥5 steps [1]. This step-count reduction and epimerization-free profile directly support ICH Q11 critical intermediate designation, simplify the impurity control strategy, and reduce the regulatory filing burden for the Drug Master File (DMF).

Stereochemical Quality Control Reference Standard for Diastereomer Identification in tofacitinib Process Development

CAS 374794-75-9, with its well-characterized trans-(3S,4R) configuration, melting point (96–97 °C), and optical rotation ([α]D = +4.0, c 1.0, EtOAc), serves as an authentic reference standard for HPLC and chiral SFC method development aimed at detecting the undesired cis-(3R,4R) diastereomer (CAS 955028-75-8) [1]. Analytical laboratories developing diastereomer acceptance criteria for tofacitinib intermediate release testing can use this compound to establish system suitability parameters and retention time markers, ensuring that batches of the cis diastereomer are reliably identified and rejected before entering the API synthetic stream [1].

Non-Hydrogenation Facility Procurement: Boc-Protected Intermediate Eliminates Palladium-Catalyzed Debenzylation Requirements

Contract manufacturing organizations (CMOs) and pharmaceutical development facilities that lack high-pressure hydrogenation infrastructure or seek to avoid residual palladium contamination should select CAS 374794-75-9 over N-benzyl-protected tofacitinib intermediates. The Boc group is cleaved under simple acidolytic conditions (TFA or HCl), eliminating the need for H₂ gas handling, Pd/C catalyst management, and the associated heavy metal impurity control challenges [1]. This directly reduces capital expenditure and process safety risk for facilities entering the tofacitinib intermediate supply chain [2].

JAK Inhibitor Medicinal Chemistry Programs: Stereodefined Scaffold for Structure–Activity Relationship (SAR) Exploration

Medicinal chemistry teams pursuing novel JAK or kinase inhibitors based on 3,4-disubstituted piperidine scaffolds can procure CAS 374794-75-9 as a stereochemically pure building block. The trans-(3S,4R) configuration provides a defined starting point for SAR studies, enabling decisive attribution of biological activity to specific stereochemistry. The presence of both the Boc-protected amine (for late-stage diversification) and the free 3-hydroxyl group (for O-functionalization) offers orthogonal synthetic handles that are absent in simpler analogs such as 1-Boc-4-methylpiperidine (CAS 162046-50-9), which lacks the hydroxyl handle entirely [1].

Quote Request

Request a Quote for trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.